(1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride, also known as tetrabenazine, is a medication used to treat hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia. It acts as a reversible inhibitor of vesicular monoamine transporter 2, leading to a decrease in dopamine release in the brain.
Mechanism of Action
Tetrabenazine acts as a reversible inhibitor of vesicular monoamine transporter 2, leading to a decrease in dopamine release in the brain. This results in a reduction in hyperkinetic movements and an improvement in motor symptoms. The exact mechanism of action of (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee is not fully understood, but it is believed to involve a complex interplay between various neurotransmitters in the brain.
Biochemical and physiological effects:
Tetrabenazine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, leading to a reduction in hyperkinetic movements. In addition, it has also been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its therapeutic effects in other neurological disorders.
Advantages and Limitations for Lab Experiments
Tetrabenazine has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying the role of dopamine in hyperkinetic movement disorders. However, (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee also has several limitations. It is a highly specific inhibitor of vesicular monoamine transporter 2, which may limit its usefulness for studying other aspects of dopamine neurotransmission. In addition, (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee has a relatively short half-life and may require frequent dosing in animal studies.
Future Directions
There are several future directions for research on (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee. One area of interest is the development of more selective inhibitors of vesicular monoamine transporter 2, which may have fewer side effects and be more effective in treating hyperkinetic movement disorders. Another area of interest is the investigation of (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee's potential in the treatment of other neurological disorders, such as Tourette syndrome and obsessive-compulsive disorder. Finally, there is a need for further research on the long-term effects of (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee treatment in patients with hyperkinetic movement disorders.
Synthesis Methods
Tetrabenazine can be synthesized through a series of chemical reactions starting from 2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-6-amine. The synthesis involves the protection of the amine group, followed by the reduction of the imine group with sodium borohydride. The resulting compound is then subjected to a series of reactions involving cyclization, deprotection, and quaternization to yield (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee hydrochloride.
Scientific Research Applications
Tetrabenazine has been extensively studied for its therapeutic potential in hyperkinetic movement disorders. It has been shown to improve motor symptoms in patients with Huntington's disease and tardive dyskinesia. In addition, (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloridee has also been investigated for its potential in the treatment of other neurological disorders such as Tourette syndrome and obsessive-compulsive disorder.
properties
IUPAC Name |
(1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N.ClH/c11-10-8-5-6-3-1-2-4-7(6)9(8)10;/h1-4,8-10H,5,11H2;1H/t8-,9+,10+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFSSSLTLSNEQC-HHDYSPPTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)C3=CC=CC=C31.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@@H]2N)C3=CC=CC=C31.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.